![molecular formula C7H14N2 B2628641 6-Methyl-2,6-diazaspiro[3.4]octane CAS No. 135380-24-4](/img/structure/B2628641.png)

6-Methyl-2,6-diazaspiro[3.4]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-2,6-diazaspiro[3.4]octane is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activities. This compound is part of the diazaspiro family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The presence of the spiro linkage and nitrogen atoms imparts unique chemical and biological properties to this compound.

Wirkmechanismus

Target of Action

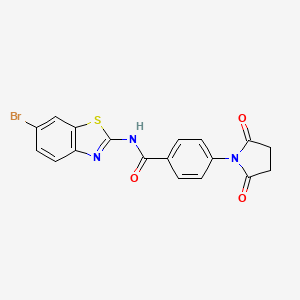

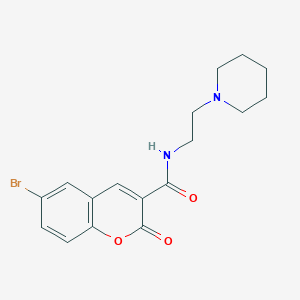

It is part of a group of compounds known as nitrofuran carboxamides, which have been shown to have potent antitubercular activity . These compounds are generally known to target the bacterial enzyme machinery of Mycobacterium tuberculosis .

Mode of Action

The mode of action of 6-Methyl-2,6-diazaspiro[3.4]octane involves the nitrofuran moiety undergoing reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium itself . This is a common mode of action for nitrofuran carboxamides .

Biochemical Pathways

Given its mode of action, it can be inferred that it disrupts the normal functioning of the bacterial enzyme machinery, leading to the death of the bacterium .

Result of Action

The result of the action of this compound is the inhibition of Mycobacterium tuberculosis growth . It has been identified as a potent antitubercular lead, displaying a minimal inhibitory concentration of 0.016 μg/mL .

Biochemische Analyse

Biochemical Properties

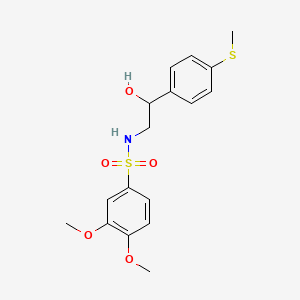

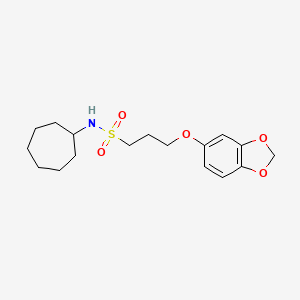

6-Methyl-2,6-diazaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, it has been observed to inhibit certain oxidoreductases by binding to their flavin adenine dinucleotide (FAD) cofactors, thereby preventing the normal redox reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression profiles and changes in cellular metabolism. These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to various proteins and enzymes, leading to changes in their conformation and activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time when exposed to light and oxygen. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activities and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . For instance, it has been shown to inhibit the activity of pyruvate dehydrogenase, leading to altered levels of metabolites and changes in energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the intracellular distribution of this compound, affecting its localization and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane typically involves the annulation of cyclopentane and azetidine rings. One approach involves the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . For instance, the synthesis can be achieved through the following steps:

Cyclopentane Ring Annulation: This step involves the formation of the cyclopentane ring using appropriate reagents and conditions.

Azetidine Ring Annulation: The azetidine ring is then formed, completing the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic reagents like alkyl halides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antitubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.

Medicine: Its unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases.

Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-2,6-diazaspiro[3.4]octane can be compared with other diazaspiro compounds, such as:

2,6-Diazaspiro[3.4]octane: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

This compound oxalate: A salt form that may have different solubility and stability properties.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methyl group, which can influence its chemical and biological properties.

Eigenschaften

IUPAC Name |

6-methyl-2,6-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUBHABFLXJXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1)CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)

![1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B2628564.png)

![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE](/img/structure/B2628571.png)

![Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2628573.png)

![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)

![1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2628576.png)

![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)